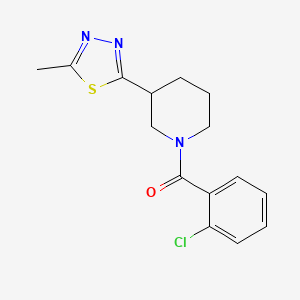![molecular formula C15H18N2O2S B2827785 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide CAS No. 2197929-46-5](/img/structure/B2827785.png)
4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a benzamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide has been studied extensively. It has been reported that this compound induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of cell survival and proliferation. In the field of neuroscience, it has been reported that this compound exerts its neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of apoptotic signaling pathways.
Biochemical and Physiological Effects:
4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the activation of NF-κB, scavenge ROS, and inhibit the activation of apoptotic signaling pathways. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide in lab experiments is its cytotoxic activity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide has been achieved using different methods. One of the methods involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with N-(thiolan-3-yl)methyl-2-propenamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with N-(thiolan-3-yl)methyl-2-propenamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The yield of the compound obtained using these methods has been reported to be around 70-80%.
Scientific Research Applications
4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide has been used in various scientific research applications. One of the applications is in the field of cancer research. It has been reported that this compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another application is in the field of neuroscience. It has been reported that this compound has neuroprotective effects against oxidative stress-induced neuronal death.
properties
IUPAC Name |
4-[(prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-14(18)16-9-11-3-5-12(6-4-11)15(19)17-13-7-8-20-10-13/h2-6,13H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVOMSYNQOIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)

![4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide](/img/structure/B2827718.png)

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2827721.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2827722.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]morpholine](/img/structure/B2827723.png)
